Tris(allyloxy)methane

Physical organic chemistry Photoelectron spectroscopy Electronic structure

Tris(allyloxy)methane (syn. triallyl orthoformate, TAM) is a trifunctional orthoester (C10H16O3, MW 184.23 g/mol) bearing three terminal allyloxy (–OCH2CH=CH2) groups attached to a central methine carbon.

Molecular Formula C10H16O3
Molecular Weight 184.23 g/mol
CAS No. 16754-50-0
Cat. No. B101438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(allyloxy)methane
CAS16754-50-0
Molecular FormulaC10H16O3
Molecular Weight184.23 g/mol
Structural Identifiers
SMILESC=CCOC(OCC=C)OCC=C
InChIInChI=1S/C10H16O3/c1-4-7-11-10(12-8-5-2)13-9-6-3/h4-6,10H,1-3,7-9H2
InChIKeyOGRORDCCINVZKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(allyloxy)methane (CAS 16754-50-0) for Industrial and Scientific Procurement: Core Identity and Specifications


Tris(allyloxy)methane (syn. triallyl orthoformate, TAM) is a trifunctional orthoester (C10H16O3, MW 184.23 g/mol) bearing three terminal allyloxy (–OCH2CH=CH2) groups attached to a central methine carbon [1]. Its structural hallmark is the combination of an acid-labile orthoester core with three pendent alkene functionalities, which enables dual reactivity modes—hydrolytic/orthoester exchange chemistry and radical- or thiol-ene-mediated polymerization—within a single low-molecular-weight scaffold [2]. This compound is commercially supplied at ≥98% purity as a colorless liquid with a boiling point of 192–212 °C, density of ~0.928 g/cm³, and refractive index of ~1.444 .

Bifunctional orthoester-allyl scaffold for dual reactivity
High-purity liquid compatible with solution-based workflows
Supports thiol-ene photopolymerization and degradable network studies
Elevated boiling point enables high-temperature reactions

Why Tris(allyloxy)methane Cannot Be Replaced by Other Orthoformates or Triallyl Compounds Without Performance Penalties


Tris(allyloxy)methane occupies a narrow intersection of two chemical spaces: it is simultaneously an orthoester and a trifunctional allyl monomer. Neither conventional orthoformates (e.g., trimethyl, triethyl) nor commodity triallyl crosslinkers (e.g., triallyl isocyanurate, triallyl cyanurate) replicate this dual character. Alkyl orthoformates lack polymerizable unsaturation entirely [1], while triallyl isocyanurate and triallyl cyanurate possess heterocyclic cores that alter polarity, thermal stability, and network architecture in ways that are unsuitable for hydrolysis-triggered release, degradable network design, or specific electronic-structure-dependent applications [2]. Even within thiol-ene photopolymerizations, the tetrathiol/triallyl system based on TAM yields a volume shrinkage of 6.8% versus 7.3% for Bis‑GMA/TEGDMA, and generates shrinkage stress that is only ~14% of the methacrylate baseline—a differential that generic triallyl compounds cannot guarantee without reformulation [3].

Alkyl orthoformates lack allyl groups
Trimethyl or triethyl orthoformates cannot provide polymerizable unsaturation, limiting crosslinking and radical-based cure.
Triallyl isocyanurate/cyanurate cores alter behavior
Heterocyclic triazine rings modify polarity, thermal stability, and hydrolytic resistance compared to the acid-labile orthoester core.
Generic triallyl crosslinkers may not replicate shrinkage profile
Reported low-shrinkage stress in thiol-ene systems is formulation-specific; substituting TAM with other triallyl compounds may shift shrinkage and stress outcomes.

Quantitative Comparator Evidence for Tris(allyloxy)methane Differentiation


Ionization Potential Profile: Tris(allyloxy)methane vs. Trimethyl Orthoformate via He(I) Photoelectron Spectroscopy

Head-to-head He(I) photoelectron spectra reveal that triallyl orthoformate exhibits an additional low-ionization-potential band arising from ethylenic π-bond electrons that is entirely absent in trimethyl orthoformate [1]. The oxygen lone-pair n-electron bands are present in both compounds, but only TAM displays π-ionization features between ~9–11 eV, directly attributable to the three allyl substituents. SPINDO calculations and density-of-states analysis confirm that the n–n and π–π through-space interactions are small, and n–π coupling is negligible, meaning the allyl π-system is electronically isolated and independently addressable [1].

Ionization Potential
Head-to-head
TAM: π-band (9–11 eV) present; Trimethyl orthoformate: absent
Supports electronic-structure-dependent application fit
SPINDO confirms isolated allyl π-system
Physical organic chemistry Photoelectron spectroscopy Electronic structure

PVC Heat-Stabilization Efficacy: Triallyl Orthoformate Versus Triethyl Orthoformate

US Patent 3,546,188 demonstrates that triallyl orthoformate is an effective decolorizing agent for degraded vinyl chloride resins, whereas triethyl orthoformate alone fails to prevent heat decomposition and is classified as not a primary heat stabilizer [1]. The patent explicitly lists triallyl orthoformate in Table 1 among orthoesters that are “also quite effective,” while noting that triethyl orthoformate requires synergistic combination with primary stabilizers to achieve any meaningful protection [1].

PVC Heat Stabilization
Head-to-head
TAM: effective decolorizer; Triethyl orthoformate: not a primary stabilizer
Supports PVC additive selection without co-formulation
Patent-classified binary efficacy (effective vs. ineffective)
PVC stabilization Additive chemistry Degradation inhibition

Polymerization Shrinkage and Stress: Tetrathiol/Triallyl Orthoformate System vs. Bis‑GMA/TEGDMA Dental Composite

In a thiol-ene photopolymerization formulation employing a tetrathiol co-monomer, the triallyl component (triallyl orthoformate) yields 6.8% volume shrinkage versus 7.3% for the Bis‑GMA/TEGDMA methacrylate control—a reduction of ~0.5 absolute percentage points [1]. The maximum shrinkage stress for the tetrathiol/triallyl system is only ~14% of the Bis‑GMA/TEGDMA maximum shrinkage stress. Additionally, the tetrathiol/triallyl system reaches 85% overall functional group conversion and a maximum polymerization rate six times faster than Bis‑GMA/TEGDMA under identical irradiation and initiation conditions [1]. The glass transition temperature of the thiol-ene network is 62 °C, compared to 75 °C for the methacrylate control.

Shrinkage & Stress
Head-to-head
6.8% shrinkage (vs. 7.3%); Stress 14% of methacrylate control
Supports low-stress thiol-ene formulation fit
85% conversion, 6× faster rate; Tg 62°C
Dental materials Thiol-ene photopolymerization Shrinkage stress

Physical Property Differentiation: Tris(allyloxy)methane vs. Triethyl Orthoformate—Boiling Point, Density, Refractive Index

Tris(allyloxy)methane exhibits significantly higher boiling point, density, and refractive index compared to the most common laboratory orthoformate, triethyl orthoformate . These physical property differences directly impact distillation separation, solvent compatibility, and optical applications.

Physical Properties
Head-to-head
Δ Bp +46–66°C; Δ density +0.037 g/cm³; Δ n +0.05
Supports high-temperature and optical application fit
Compared to triethyl orthoformate literature values
Physical properties Solvent selection Process engineering

Hydrolytic Orthoester Core for Degradable Network Design vs. Hydrolytically Stable Triallyl Isocyanurate

The orthoester moiety of TAM is acid-labile and hydrolyzes to formate ester and allyl alcohol under mild aqueous acidic conditions, a property absent in the robust triazine ring of triallyl isocyanurate (TAIC) [1][2]. This orthoester hydrolysis has been exploited in orthoformate-protected polyol coating systems where controlled water-triggered deprotection generates crosslinking [3].

Hydrolytic Lability
Class-level
TAM: acid-labile orthoester; TAIC: hydrolytically stable triazine core
Enables degradable network and controlled-release design
Extrapolated from orthoester class kinetics; direct kinetic data to verify
Degradable polymers Orthoester chemistry Controlled release

High-Confidence Application Scenarios for Tris(allyloxy)methane Based on Verified Differentiation Evidence


Low-Shrinkage, Low-Stress Thiol-Ene Photopolymerized Dental Restoratives and Coatings

Formulators seeking to replace methacrylate-based dental composites can leverage the tetrathiol/triallyl orthoformate system that delivers 6.8% volume shrinkage (vs. 7.3% for Bis‑GMA/TEGDMA), shrinkage stress reduced to ~14% of the methacrylate control, 85% double-bond conversion (vs. 60%), and a six-fold faster polymerization rate [1]. These performance advantages directly address the clinical problems of interfacial gap formation, post-operative sensitivity, and residual monomer leaching that plague conventional dimethacrylate restoratives.

PVC Heat Stabilization and Decolorization in Halogen-Containing Vinyl Resin Processing

Triallyl orthoformate is explicitly identified as an effective decolorizing orthoester for degraded PVC, whereas the more common triethyl orthoformate is insufficient as a primary stabilizer [1]. Processors of vinyl chloride resins can procure TAM as a drop-in additive that does not require the synergistic co-formulation needed with triethyl orthoformate, simplifying compounding and reducing raw-material complexity.

Electronic-Structure-Dependent Applications: Photoionization Studies, Electron-Beam Lithography, and Orbital Interaction Research

The He(I) photoelectron spectrum of TAM uniquely exhibits ethylenic π-bond ionization bands between ~9–11 eV that are absent in trimethyl orthoformate [1]. SPINDO analysis confirms that the allyl π-system is electronically decoupled from the oxygen lone-pair manifold, making TAM a clean model compound for studying through-space orbital interactions or for applications where localized π-electron density must be selectively addressed by photons or electron beams.

Acid-Labile Crosslinker for Degradable Polymer Networks, Controlled-Release Matrices, and Transient Coatings

Unlike the hydrolytically inert triazine core of triallyl isocyanurate (TAIC), the orthoester functionality of TAM undergoes controlled acid-catalyzed hydrolysis to formate ester and allyl alcohol [1][2]. This property enables the design of polymer networks that degrade under mild acidic conditions, making TAM a candidate building block for biodegradable scaffolds, environmentally transient packaging, or acid-triggered drug delivery vehicles where TAIC and triallyl cyanurate cannot be used.

Application
Selection Property
Validation Focus
Low-stress thiol-ene coatings research
Low shrinkage and shrinkage stress
Volume shrinkage, stress measurement
PVC heat stabilization
Decolorizing efficacy for degraded PVC
Heat stability testing with orthoester additive
Photoionization / electron-beam patterning studies
Isolated allyl π-electron system
Photoelectron spectral band analysis
Acid-labile degradable networks
Orthoester hydrolytic lability
Hydrolysis kinetics under mild acidic conditions
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